molecular formula C25H23ClN2O3S2 B610464 (2~{r})-5-(2-Chlorophenyl)sulfanyl-2-(4-Morpholin-4-Ylphenyl)-4-Oxidanyl-2-Thiophen-3-Yl-1,3-Dihydropyridin-6-One CAS No. 2003234-63-5

(2~{r})-5-(2-Chlorophenyl)sulfanyl-2-(4-Morpholin-4-Ylphenyl)-4-Oxidanyl-2-Thiophen-3-Yl-1,3-Dihydropyridin-6-One

Cat. No. B610464
M. Wt: 499.04
InChI Key: SUFXXEIVBZJOAP-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GNE-140 is an active site-targeting, potent and selective lactate dehydrogenase (LDH) inhibitor (LDH-A/B/C IC50 = 3/5/5 nM;  LDH-A IC50 = 22 nM with mixed GNE-140 diastereomers;  malate dehydrogenases MDH1/2 IC50 >10 μM;  301 kinases IC50 >1 μM) that reduces cellular lactate (IC50 = 670 nM;  MIA PaCa-2) and upregulates pyruvate levels. (R)-GNE-140 is an effective LDHA/LDHB inhibitor (IC50s: 3/5 nM) and is 18-fold more potent than S enantiomer. Pancreatic cell lines that utilize oxidative phosphorylation (OXPHOS) rather than glycolysis were inherently resistant to GNE-140, but could be resensitized to GNE-140 with the OXPHOS inhibitor phenformin. (R)-GNE-140 (5 mg/kg) has high bioavailability in mice. At higher oral doses, ranging from 50 to 200 mg/kg, (R)-GNE-140 displays greater exposure. (R)-GNE-140 inhibits proliferation in 37 of 347 cancer cell lines tested at a potency cut off of 5 μM. (R)-GNE-140 shows inhibitory effect on two chondrosarcoma (bone) cancer cell lines that harbor IDH1 mutations, with IC50 of 0.8 Μm.

Scientific Research Applications

  • Synthesis of Functionalized Organic Compounds : This compound and similar structures have been used in the synthesis of various functionalized organic compounds. For example, the study by Egorov et al. (2019) discussed the synthesis of cyclopentenediones, which react with secondary and primary amines under mild conditions, showing the potential of such compounds in organic synthesis (Egorov, Khasanova, Gimalova, & Miftakhov, 2019).

  • Preparation of Sulfur-Transfer Agents : The preparation of sulfur-transfer agents involving compounds with structural similarities was described by Klose et al. (1997), emphasizing the role of such compounds in generating sulfur-transfer agents which are critical in various chemical reactions (Klose, Reese, & Song, 1997).

  • QSAR Analysis for Antioxidant Activity : Drapak et al. (2019) conducted a QSAR (Quantitative Structure-Activity Relationship) analysis of derivatives of a similar compound to assess their antioxidant activities. This indicates the potential of these compounds in the development of new antioxidants (Drapak et al., 2019).

  • Development of Inhibitors for DNA-Dependent Protein Kinase : A study by Bi et al. (2005) showed the utilization of a similar compound in synthesizing inhibitors of DNA-dependent protein kinase, a significant target in cancer therapy (Bi, Dong, Li, Liu, & Zhang, 2005).

  • Synthesis of Heterocyclic Compounds : Rodinovskaya et al. (2002) described the synthesis of 2-acylamino-5-amino-4-aryl-3-cyanothiophenes, involving reactions with compounds structurally similar to the one . This indicates the application of such compounds in synthesizing a range of heterocyclic compounds (Rodinovskaya, Shestopalov, & Chunikhin, 2002).

  • Antimicrobial Properties : Hafez et al. (2016) conducted a study on novel series of spiro compounds having biologically active sulfonamide, starting from a compound similar to the one . This research highlights the antimicrobial properties of these compounds (Hafez, El-Gazzar, & Zaki, 2016).

  • Applications in Dye Chemistry and Drug Synthesis : Snieckus and Miranzadeh (2017) reported the synthesis of 2-aminothiophenes through a Gewald reaction using morpholine derivatives, highlighting the applications of these compounds in dye chemistry and drug synthesis (Snieckus & Miranzadeh, 2017).

  • Anticonvulsive and Cholinolytic Activities : Papoyan et al. (2011) synthesized new compounds including morpholin-4-yl derivatives and tested them for anticonvulsive and peripheral n-cholinolytic activities (Papoyan, Gasparyan, Paronikyan, Tatevosyan, Avakimyan, Panosyan, & Gevorgyan, 2011).

properties

IUPAC Name

(2R)-5-(2-chlorophenyl)sulfanyl-4-hydroxy-2-(4-morpholin-4-ylphenyl)-2-thiophen-3-yl-1,3-dihydropyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O3S2/c26-20-3-1-2-4-22(20)33-23-21(29)15-25(27-24(23)30,18-9-14-32-16-18)17-5-7-19(8-6-17)28-10-12-31-13-11-28/h1-9,14,16,29H,10-13,15H2,(H,27,30)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFXXEIVBZJOAP-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C3(CC(=C(C(=O)N3)SC4=CC=CC=C4Cl)O)C5=CSC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)[C@]3(CC(=C(C(=O)N3)SC4=CC=CC=C4Cl)O)C5=CSC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((2-chlorophenyl)thio)-4-hydroxy-6-(4-morpholinophenyl)-6-(thiophen-3-yl)-5,6-dihydropyridin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2~{r})-5-(2-Chlorophenyl)sulfanyl-2-(4-Morpholin-4-Ylphenyl)-4-Oxidanyl-2-Thiophen-3-Yl-1,3-Dihydropyridin-6-One
Reactant of Route 2
Reactant of Route 2
(2~{r})-5-(2-Chlorophenyl)sulfanyl-2-(4-Morpholin-4-Ylphenyl)-4-Oxidanyl-2-Thiophen-3-Yl-1,3-Dihydropyridin-6-One
Reactant of Route 3
Reactant of Route 3
(2~{r})-5-(2-Chlorophenyl)sulfanyl-2-(4-Morpholin-4-Ylphenyl)-4-Oxidanyl-2-Thiophen-3-Yl-1,3-Dihydropyridin-6-One
Reactant of Route 4
Reactant of Route 4
(2~{r})-5-(2-Chlorophenyl)sulfanyl-2-(4-Morpholin-4-Ylphenyl)-4-Oxidanyl-2-Thiophen-3-Yl-1,3-Dihydropyridin-6-One
Reactant of Route 5
Reactant of Route 5
(2~{r})-5-(2-Chlorophenyl)sulfanyl-2-(4-Morpholin-4-Ylphenyl)-4-Oxidanyl-2-Thiophen-3-Yl-1,3-Dihydropyridin-6-One
Reactant of Route 6
Reactant of Route 6
(2~{r})-5-(2-Chlorophenyl)sulfanyl-2-(4-Morpholin-4-Ylphenyl)-4-Oxidanyl-2-Thiophen-3-Yl-1,3-Dihydropyridin-6-One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.